5-methyl-dCTP

描述

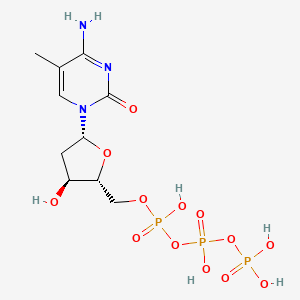

Structure

3D Structure

属性

CAS 编号 |

22003-12-9 |

|---|---|

分子式 |

C10H18N3O13P3 |

分子量 |

481.18 g/mol |

IUPAC 名称 |

[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H18N3O13P3/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |

InChI 键 |

NGYHUCPPLJOZIX-XLPZGREQSA-N |

SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

手性 SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

规范 SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

其他CAS编号 |

22003-12-9 |

同义词 |

5-methyl deoxycytidine-5'-triphosphate 5-methyl deoxycytidine-triphosphate 5-methyl-2'-deoxycytidine 5'-triphosphate 5-methyl-dCTP 5-methyldeoxycytidine triphosphate |

产品来源 |

United States |

Foundational & Exploratory

The Role of 5-Methyl-dCTP in Epigenetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA methylation, a pivotal epigenetic modification, plays a crucial role in regulating gene expression, cellular differentiation, and maintaining genome stability. The most studied DNA methylation mark in mammals is 5-methylcytosine (5mC), which is established and maintained by DNA methyltransferases (DNMTs). The advent of synthetic nucleotide analogs, such as 5-methyl-2'-deoxycytidine-5'-triphosphate (5-methyl-dCTP or 5-mdCTP), has provided researchers with a powerful tool to investigate the functional consequences of DNA methylation. This technical guide provides an in-depth overview of the role of 5-mdCTP in epigenetics, covering its synthesis, enzymatic incorporation into DNA, and its utility in studying the effects of DNA methylation on gene expression and DNA-protein interactions. This guide also includes detailed experimental protocols and data to aid researchers in utilizing 5-mdCTP in their studies.

Introduction to this compound and its Significance in Epigenetics

This compound is a modified deoxynucleotide triphosphate that serves as an analog of deoxycytidine triphosphate (dCTP). When used in DNA synthesis reactions, such as the polymerase chain reaction (PCR), 5-mdCTP can be incorporated into the nascent DNA strand in place of dCTP, resulting in a DNA molecule with site-specific or global methylation. This ability to generate fully or partially methylated DNA in vitro makes 5-mdCTP an invaluable tool for a variety of applications in epigenetics research and drug development[1][2].

The primary significance of 5-mdCTP lies in its ability to mimic the natural process of DNA methylation, allowing for the controlled study of its effects. By creating DNA substrates with defined methylation patterns, researchers can investigate:

-

The impact of DNA methylation on gene expression[1].

-

The sensitivity of restriction endonucleases to methylated DNA[1].

-

The binding affinity of specific proteins, such as transcription factors, to methylated DNA.

-

The role of DNA methylation in epigenetic inheritance[3].

-

The development of novel therapeutic agents that target the DNA methylation machinery[4].

Enzymatic Synthesis of this compound

While commercially available, this compound can also be synthesized enzymatically in the laboratory. This process typically involves a multi-step phosphorylation of 5-methyl-2'-deoxycytidine (5-mdC) or 5-methyl-2'-deoxycytidine-5'-monophosphate (5-methyl-dCMP).

Synthesis Pathway

The enzymatic synthesis of this compound generally follows a three-step phosphorylation cascade, starting from 5-methyl-dCMP:

-

5-methyl-dCMP to 5-methyl-dCDP: The first phosphorylation is catalyzed by a nucleoside monophosphate kinase (NMPK), such as deoxycytidylate kinase (dCK), which transfers a phosphate group from a donor like ATP or GTP.

-

5-methyl-dCDP to this compound: The second phosphorylation is carried out by a nucleoside diphosphate kinase (NDPK), which converts the diphosphate to a triphosphate.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Can 5-methylcytosine analogues with extended alkyl side chains guide DNA methylation? - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. The Advances in the Development of Epigenetic Modifications Therapeutic Drugs Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epigenetics and Drug Discovery | Technology Networks [technologynetworks.com]

An In-depth Technical Guide to 5-methyl-2'-deoxycytidine-5'-triphosphate (5-methyl-dCTP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 5-methyl-2'-deoxycytidine-5'-triphosphate (5-methyl-dCTP), a critical molecule in the study of epigenetics and DNA methylation.

Chemical Structure and Properties

This compound is a modified deoxyribonucleoside triphosphate, analogous to deoxycytidine triphosphate (dCTP), with a methyl group attached to the 5th carbon of the cytosine base. This modification is a key epigenetic marker in the DNA of many organisms.

Below is the chemical structure of this compound:

Caption: Chemical structure of 5-methyl-2'-deoxycytidine-5'-triphosphate.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈N₃O₁₃P₃ (free acid) | [1][2][3] |

| Molecular Weight | 481.18 g/mol (free acid) | [1] |

| Exact Mass | 481.01 g/mol (free acid) | [1] |

| CAS Number | 22003-12-9 | [1][2] |

| Appearance | Colorless to slightly yellow solution in water | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| pH | 7.5 ±0.5 | [1] |

| Spectroscopic Properties (λmax) | 277 nm in Tris-HCl pH 7.5 | [1] |

| Molar Extinction Coefficient (ε) | 9.0 L mmol⁻¹ cm⁻¹ at 277 nm | [1] |

| Storage Conditions | -20°C | [1] |

Biological Role and Significance

This compound is not typically incorporated into DNA during standard replication. Instead, the methylation of cytosine residues primarily occurs post-replication, catalyzed by DNA methyltransferases (DNMTs) which transfer a methyl group from S-adenosyl methionine to the 5th carbon of cytosine within a CpG dinucleotide context.

However, the availability of this compound is crucial for various cellular processes and research applications. It is recognized as the substrate for the Ten-Eleven Translocation (TET) family of enzymes, which are central to the process of DNA demethylation.

The TET Enzyme Pathway and DNA Demethylation

The TET enzymes (TET1, TET2, and TET3) are dioxygenases that play a critical role in erasing DNA methylation marks. They iteratively oxidize the methyl group of 5-methylcytosine (5mC), which is incorporated into DNA, to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized forms can then be recognized and excised by the base excision repair (BER) machinery, ultimately leading to the restoration of an unmodified cytosine. This process is fundamental for epigenetic regulation, gene expression, and cellular differentiation.

Caption: The DNA methylation and demethylation cycle involving TET enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Enzymatic Incorporation of this compound into DNA via PCR

This protocol allows for the generation of fully or partially methylated DNA strands for use in various downstream applications, such as studying protein-DNA interactions or assessing the methylation sensitivity of restriction enzymes.

Materials:

-

DNA template

-

Forward and reverse primers

-

DNA polymerase (e.g., Taq polymerase or Vent™ polymerase)

-

10X PCR buffer

-

dNTP mix (dATP, dGTP, dTTP)

-

This compound solution (10 mM)

-

Nuclease-free water

-

Magnesium chloride (MgCl₂) solution (if not included in the buffer)

Procedure:

-

Reaction Setup:

-

On ice, prepare a master mix for the desired number of reactions. For a typical 50 µL reaction, the components are as follows:

Component Volume Final Concentration 10X PCR Buffer 5 µL 1X dNTP mix (10 mM each of dATP, dGTP, dTTP) 1 µL 0.2 mM each This compound (10 mM) 1 µL 0.2 mM Forward Primer (10 µM) 2.5 µL 0.5 µM Reverse Primer (10 µM) 2.5 µL 0.5 µM DNA Template (10-100 ng/µL) 1 µL 10-100 ng DNA Polymerase (5 U/µL) 0.5 µL 2.5 Units | Nuclease-free water | to 50 µL | - |

-

Note: The ratio of this compound to dCTP can be adjusted to generate hemimethylated or partially methylated DNA. For fully methylated DNA, dCTP is completely replaced by this compound.

-

-

PCR Cycling Conditions:

-

The optimal cycling conditions may vary depending on the template and primers. A general protocol is as follows:

Step Temperature Time Cycles Initial Denaturation 95°C 2-5 min 1 Denaturation 95°C 30 sec 30-35 Annealing 55-65°C 30 sec Extension 72°C 1 min/kb Final Extension 72°C 5-10 min 1 | Hold | 4°C | ∞ | |

-

Important Consideration: The incorporation of this compound can increase the melting temperature (Tm) of the DNA. To overcome potential amplification issues, it may be necessary to increase the denaturation temperature to 100°C or add dITP to the reaction mix to destabilize base pairing.[4][5]

-

-

Analysis of PCR Product:

-

Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size.

-

The PCR product can be purified using standard methods for downstream applications.

-

Assay for TET Enzyme Activity on this compound Containing DNA

This protocol describes a method to assess the activity of TET enzymes on a DNA substrate containing 5-methylcytosine. This is often analyzed by detecting the formation of oxidized derivatives using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Methylated DNA substrate (generated via PCR with this compound)

-

Recombinant TET enzyme (e.g., TET1, TET2, or TET3)

-

TET reaction buffer (e.g., 50 mM HEPES pH 8.0, 100 mM NaCl, 2 mM Ascorbic Acid, 1 mM α-ketoglutarate, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O)

-

DNA purification kit

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS/MS system

Procedure:

-

TET Enzyme Reaction:

-

In a microcentrifuge tube, set up the following reaction:

Component Amount Methylated DNA substrate 1 µg Recombinant TET enzyme 100-500 nM 10X TET reaction buffer 2 µL | Nuclease-free water | to 20 µL |

-

Incubate the reaction at 37°C for 1-4 hours.

-

-

DNA Digestion to Nucleosides:

-

Purify the DNA from the reaction mixture using a DNA purification kit.

-

Digest the purified DNA to individual nucleosides by incubating with Nuclease P1 followed by alkaline phosphatase according to the manufacturer's instructions.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting nucleoside mixture by LC-MS/MS to quantify the levels of 5mC, 5hmC, 5fC, and 5caC.

-

The relative amounts of these modified bases will indicate the activity and processivity of the TET enzyme.

-

Caption: Workflow for assessing TET enzyme activity.

Restriction Endonuclease Sensitivity Assay

This protocol is used to determine if a specific restriction enzyme is sensitive to DNA methylation at its recognition site.

Materials:

-

Unmethylated DNA (from standard PCR)

-

Methylated DNA (from PCR with this compound)

-

Restriction endonuclease of interest

-

10X Restriction enzyme buffer

-

Nuclease-free water

-

Agarose gel electrophoresis system

Procedure:

-

Reaction Setup:

-

Set up two parallel reactions for each DNA substrate (unmethylated and methylated):

Component Unmethylated DNA Methylated DNA DNA 1 µg 1 µg 10X Restriction Buffer 2 µL 2 µL Restriction Endonuclease (10 U/µL) 1 µL 1 µL | Nuclease-free water | to 20 µL | to 20 µL |

-

Also, prepare control reactions without the restriction enzyme for both DNA types to ensure the integrity of the starting material.

-

-

Incubation:

-

Incubate the reactions at the optimal temperature for the specific restriction enzyme for 1-2 hours.

-

-

Analysis:

-

Analyze the digestion products on an agarose gel.

-

Interpretation of Results:

-

If the unmethylated DNA is digested and the methylated DNA is not, the enzyme is sensitive to methylation at its recognition site.

-

If both DNA substrates are digested, the enzyme is insensitive to methylation.

-

If neither substrate is digested, there may be an issue with the enzyme or reaction conditions.

-

-

Caption: Logical workflow for determining restriction enzyme sensitivity.

Conclusion

This compound is an indispensable tool for research in epigenetics. Its use in generating methylated DNA substrates allows for detailed studies of DNA-protein interactions, the mechanisms of DNA demethylation by TET enzymes, and the characterization of methylation-sensitive enzymes. The protocols outlined in this guide provide a foundation for researchers to explore the multifaceted roles of DNA methylation in biological systems.

References

- 1. Quantification of Oxidized 5-Methylcytosine Bases and TET Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Scholarly Article or Book Chapter | Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation | ID: m039kc58s | Carolina Digital Repository [cdr.lib.unc.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]

The Fifth Base: A Technical Guide to 5-Methylcytosine and 5-Methyl-dCTP for Researchers and Drug Development Professionals

December 2025

Abstract

DNA methylation, a fundamental epigenetic mechanism, plays a crucial role in regulating gene expression, genomic stability, and cellular differentiation. The primary mediator of this regulation is 5-methylcytosine (5mC), often referred to as the "fifth base" of DNA. Understanding the biochemistry of 5mC and the tools to study it, such as 5-methyl-2'-deoxycytidine 5'-triphosphate (5m-dCTP), is paramount for researchers in molecular biology, oncology, and drug development. This technical guide provides an in-depth exploration of 5mC and 5m-dCTP, covering their core concepts, quantitative data, detailed experimental protocols, and the signaling pathways they influence.

Introduction to 5-Methylcytosine (5mC)

5-methylcytosine is a modified form of the DNA base cytosine, where a methyl group is covalently attached to the 5th carbon of the pyrimidine ring.[1] This modification does not alter the DNA sequence itself but has profound effects on gene expression.[1] In mammals, 5mC is predominantly found in the context of CpG dinucleotides (a cytosine followed by a guanine).[2] The presence of 5mC in promoter regions of genes is typically associated with transcriptional silencing.[2] This occurs through two primary mechanisms: the methyl group can physically hinder the binding of transcription factors to the DNA, or it can recruit proteins that bind to methylated DNA and initiate the formation of repressive chromatin structures.

The establishment and maintenance of DNA methylation patterns are critical for normal development, including processes like genomic imprinting and X-chromosome inactivation.[2] Aberrant DNA methylation is a hallmark of many diseases, most notably cancer, where global hypomethylation and promoter-specific hypermethylation are common features.

Quantitative Analysis of 5-Methylcytosine

The levels of 5mC can vary significantly between different tissues and cell types, reflecting their unique gene expression profiles. These quantitative differences are critical for understanding the role of DNA methylation in cellular identity and disease.

| Tissue/Cell Type | 5-Methylcytosine Content (mole percent) | Reference |

| Human Thymus | 1.00 | [3] |

| Human Brain | 0.98 | [3] |

| Human Sperm | 0.84 | [3] |

| Human Placenta | 0.76 | [3] |

| Human Cell Lines (Range) | 0.57 - 0.85 | [3] |

Table 1: Quantitative levels of 5-methylcytosine in various human tissues and cells.

Furthermore, the oxidation of 5mC by the Ten-eleven translocation (TET) family of enzymes generates other modified bases, such as 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). The relative abundance of these modifications also varies across tissues.

| Modification | Level in Human Brain (Cerebellum) (per 10^6 nucleosides) | Level in Mouse Brain (per 10^6 nucleosides) | Reference |

| 5-hydroxymethylcytosine (5hmC) | 1550 | 560 | [4] |

| 5-formylcytosine (5fC) | 1.7 | 1.4 | [4] |

| 5-carboxylcytosine (5caC) | 0.15 | 0.12 | [4] |

Table 2: Quantitative levels of 5-methylcytosine oxidation products in human and mouse brain tissue.

Physicochemical Properties of 5-Methylcytosine and 5-Methyl-dCTP

A thorough understanding of the physical and chemical properties of 5mC and its corresponding deoxynucleoside triphosphate, 5m-dCTP, is essential for designing and interpreting experiments.

| Property | 5-Methylcytosine (5mC) | This compound (5m-dCTP) |

| Chemical Formula | C5H7N3O[1] | C10H18N3O13P3 (free acid)[5] |

| Molar Mass | 125.131 g/mol [1] | 481.18 g/mol (free acid)[5] |

| Melting Point | 270 °C[6] | Not applicable |

| Solubility in Water | 34.5 mg/mL[7] | Supplied as an aqueous solution[8] |

| CAS Number | 554-01-8[1] | 22003-12-9[5] |

| Purity | Not applicable | ≥ 95% (HPLC)[5] |

| Storage Conditions | Room temperature | -20°C (short term), -80°C (long term, aliquoted)[9] |

| Spectroscopic Properties | Not applicable | λmax: 277 nm in Tris-HCl, pH 7.5[5] |

Table 3: Physicochemical properties of 5-methylcytosine and this compound.

Signaling Pathway: DNA Methylation

The process of DNA methylation is a tightly regulated enzymatic cascade involving "writer" enzymes that establish and maintain methylation marks. The primary enzymes responsible are the DNA methyltransferases (DNMTs).

The DNA methylation pathway begins with the donation of a methyl group from S-adenosylmethionine (SAM), which is converted to S-adenosylhomocysteine (SAH).[10] De novo methylation, the establishment of new methylation patterns, is carried out by DNMT3A and DNMT3B.[11] During DNA replication, the newly synthesized strand is unmethylated. The maintenance methyltransferase, DNMT1, recognizes the hemi-methylated DNA and methylates the new strand, ensuring the faithful propagation of methylation patterns through cell division.[11]

Experimental Protocols

Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is the gold-standard method for single-base resolution mapping of 5mC across the entire genome.[12][13] The principle of this technique relies on the chemical treatment of DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged.[14] Subsequent PCR amplification converts the uracils to thymines. By comparing the sequenced bisulfite-treated DNA to a reference genome, the methylation status of every cytosine can be determined.

Detailed Protocol for WGBS Library Preparation:

-

DNA Fragmentation:

-

Start with high-quality genomic DNA (e.g., 1-5 µg).

-

Fragment the DNA to a desired size range (e.g., 200-400 bp) using mechanical shearing (e.g., Covaris sonication) or enzymatic digestion.

-

-

End Repair and A-tailing:

-

Perform end-repair to create blunt-ended DNA fragments.

-

Add a single adenine (A) nucleotide to the 3' ends of the fragments. This prepares the DNA for ligation with adapters that have a thymine (T) overhang.

-

-

Adapter Ligation:

-

Ligate methylated sequencing adapters to the A-tailed DNA fragments. The use of methylated adapters is crucial to protect them from bisulfite conversion.

-

-

Bisulfite Conversion (using a commercial kit, e.g., Zymo EZ DNA Methylation-Gold™ Kit):

-

Mix 130 µL of CT conversion reagent with up to 100 ng of adapter-ligated DNA.[15]

-

Incubate the mixture at 98°C for 10 minutes, followed by 64°C for 2.5 hours.[15]

-

Purify the bisulfite-converted DNA using the provided spin columns. Add 600 µL of M-Binding buffer to the column and centrifuge.[15]

-

Wash the column with M-Wash Buffer.

-

Elute the purified DNA with M-Elution Buffer.[15]

-

-

PCR Amplification:

-

Amplify the bisulfite-converted, adapter-ligated DNA using a high-fidelity polymerase that can read uracil-containing templates.

-

A typical PCR reaction setup:

-

2X Reaction Buffer: 25 µL

-

dNTP Mix (10 mM each): 5 µL

-

Forward Primer (10 µM): Variable (e.g., 1.5 µL)

-

Reverse Primer (10 µM): Variable (e.g., 1.5 µL)

-

Bisulfite-Converted DNA Template: 2-4 µL

-

Taq Polymerase (5 U/µL): 0.4 µL

-

ddH2O: to a final volume of 50 µL

-

-

Typical PCR cycling conditions:

-

Initial denaturation: 95°C for 3 minutes

-

25-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 5 minutes

-

-

-

Library Purification and Quantification:

-

Purify the amplified library to remove primers and enzymes.

-

Quantify the library concentration and assess its size distribution.

-

Troubleshooting Bisulfite Conversion:

-

Incomplete Conversion: Ensure complete denaturation of DNA before adding bisulfite reagent. Use fresh, high-quality sodium bisulfite.[16]

-

DNA Degradation: Bisulfite treatment is harsh. Start with high-quality, non-fragmented DNA. Minimize incubation times and temperatures where possible.[16]

-

Low PCR Yield: Increase the number of PCR cycles or the amount of template DNA. Optimize annealing temperature.[17]

Enzymatic Incorporation of this compound

5m-dCTP can be used to generate fully methylated DNA fragments in vitro using PCR.[8] This is a valuable tool for creating control DNA for methylation-sensitive assays and for studying the effects of DNA methylation on protein-DNA interactions.

Detailed Protocol for PCR with this compound:

-

Reaction Setup:

-

Prepare a PCR master mix. For a 50 µL reaction, the components are:

-

10X PCR Buffer: 5 µL

-

dNTP Mix (without dCTP; 10 mM each of dATP, dGTP, dTTP): 1 µL

-

This compound (10 mM): 1 µL

-

Forward Primer (10 µM): 1.5 µL

-

Reverse Primer (10 µM): 1.5 µL

-

DNA Template (1-10 ng): 1 µL

-

Taq DNA Polymerase (5 U/µL): 0.4 µL

-

Nuclease-free water: to 50 µL

-

-

Note: The final concentration of each dNTP and 5m-dCTP should be approximately 0.2 mM.

-

-

PCR Cycling:

-

Some templates may be difficult to amplify with 5m-dCTP using standard denaturation temperatures.[18][19] Increasing the denaturation temperature can overcome this.

-

Optimized cycling conditions:

-

Initial denaturation: 95°C for 3 minutes

-

30-35 cycles of:

-

Denaturation: 98-100°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1 minute/kb

-

-

Final extension: 72°C for 5 minutes

-

-

-

Analysis of PCR Product:

-

Run an aliquot of the PCR product on an agarose gel to verify amplification and product size.

-

The PCR product can be purified for downstream applications.

-

Considerations for Polymerase Choice:

-

Standard Taq polymerase can incorporate 5m-dCTP, though efficiency may be reduced for some templates.[18][19]

-

Some high-fidelity polymerases, like Q5 DNA polymerase, have been shown to incorporate 5m-dCTP as efficiently as dCTP.[20][21]

Conclusion

5-methylcytosine is a critical epigenetic mark with far-reaching implications in biology and medicine. The ability to accurately detect and quantify 5mC using techniques like WGBS, and to synthesize methylated DNA using 5m-dCTP, provides researchers with powerful tools to unravel the complexities of epigenetic regulation. The detailed protocols and data presented in this guide are intended to equip scientists and drug development professionals with the foundational knowledge and practical methodologies to advance their research in this exciting field. As our understanding of the epigenome continues to grow, the study of 5-methylcytosine will undoubtedly remain at the forefront of scientific discovery.

References

- 1. 5-Methylcytosine - Wikipedia [en.wikipedia.org]

- 2. Tissue type is a major modifier of the 5-hydroxymethylcytosine content of human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amount and distribution of 5-methylcytosine in human DNA from different types of tissues of cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 5-Methyl Cytidines and Uridines - Jena Bioscience [jenabioscience.com]

- 6. 5-Methylcytosine | C5H7N3O | CID 65040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for 5-Methylcytosine (HMDB0002894) [hmdb.ca]

- 8. neb.com [neb.com]

- 9. files.zymoresearch.com [files.zymoresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution | Springer Nature Experiments [experiments.springernature.com]

- 14. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]

- 15. Whole-Genome Bisulfite Sequencing (WGBS) Protocol - CD Genomics [cd-genomics.com]

- 16. Benchtop Tips to Improve the Reliability and Consistency of Bisulfite Conversion Assays | EpigenTek [epigentek.com]

- 17. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

The Discovery and Significance of 5-Methyl-dCTP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methyl-2'-deoxycytidine 5'-triphosphate (5-methyl-dCTP) is a naturally occurring, modified deoxynucleotide triphosphate that plays a critical role in DNA methylation, a fundamental epigenetic mechanism. While the direct "discovery" of this compound as a distinct molecule is intrinsically linked to the broader history of DNA methylation research, its significance has become increasingly apparent with advancements in our understanding of epigenetics and its role in health and disease. This technical guide provides an in-depth overview of this compound, covering its synthesis, biological significance, involvement in signaling pathways, and its emerging potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction: The Epigenetic Precursor

Cytosine methylation at the 5-position (5-methylcytosine or 5mC) is a key epigenetic modification in mammals, primarily occurring at CpG dinucleotides. This modification is crucial for regulating gene expression, maintaining genome stability, and orchestrating cellular differentiation. This compound serves as the immediate precursor for the enzymatic incorporation of 5-methylcytosine into DNA by DNA methyltransferases (DNMTs). The availability and metabolism of this compound are therefore tightly linked to the establishment and maintenance of DNA methylation patterns.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. While commercial suppliers provide readily available this compound, understanding its synthesis is crucial for customized applications and research.

Chemical Synthesis

Chemical synthesis of 5-methyldeoxycytidine triphosphate typically involves a multi-step process starting from 5-methyl-2'-deoxycytidine. A common strategy is the one-pot phosphorylation of the nucleoside.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and often more specific route to this compound. This can be achieved through the phosphorylation of 5-methyl-2'-deoxycytidine by specific kinases.

Biological Significance and Signaling Pathways

The primary significance of this compound lies in its role as the substrate for DNMTs, placing it at the heart of DNA methylation and its downstream consequences.

Substrate for DNA Methyltransferases (DNMTs)

DNMTs catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the 5-position of cytosine within DNA. However, for de novo methylation, DNMT3A and DNMT3B can incorporate 5-methylcytosine directly into newly synthesized DNA strands using this compound as a substrate.

5-Methyl-dCTP as a Substrate for DNA Polymerases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic incorporation of modified nucleotides is a cornerstone of numerous molecular biology techniques and a critical area of study in drug development and epigenetics. Among these, 5-methyl-deoxycytidine triphosphate (5-methyl-dCTP) holds significant interest due to its role as the precursor for DNA methylation, a key epigenetic modification influencing gene expression and cellular function. Understanding how different DNA polymerases utilize this compound as a substrate is paramount for developing novel therapeutic strategies and advanced research methodologies. This technical guide provides an in-depth overview of the interaction between this compound and various DNA polymerases, focusing on incorporation efficiency, kinetics, and fidelity. Detailed experimental protocols and visual workflows are presented to facilitate practical application in a research setting.

Data Presentation: Quantitative Analysis of this compound Incorporation

The efficiency and fidelity of this compound incorporation vary significantly among different DNA polymerases. This variation is attributed to the unique structural properties of each enzyme's active site. Below are tables summarizing the available quantitative data for several commonly used DNA polymerases.

Table 1: Steady-State Kinetic Parameters for this compound Incorporation

| DNA Polymerase | kcat (s⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (s⁻¹µM⁻¹) | Reference |

| Taq DNA Polymerase | Data not available | Data not available | Data not available | [1][2] |

| Pfu DNA Polymerase | Data not available | Data not available | Data not available | |

| Klenow Fragment (exo-) | Data not available | Data not available | Data not available | |

| Q5 High-Fidelity DNA Polymerase | Similar to dCTP | Similar to dCTP | Similar to dCTP | [3][4] |

Table 2: Fidelity of DNA Polymerases with this compound

| DNA Polymerase | Misincorporation Frequency (vs. dCTP) | Factors Influencing Fidelity | Reference |

| Taq DNA Polymerase | Increased misincorporation at methylated CpG sites reported for engineered variants. | Proofreading activity (absent in Taq) | [5] |

| Pfu DNA Polymerase | Generally high fidelity due to proofreading. | 3' to 5' exonuclease activity | [6] |

| Klenow Fragment (exo-) | Lower fidelity than proofreading polymerases. | Lack of proofreading | [7] |

| Q5 High-Fidelity DNA Polymerase | High fidelity. | Proofreading exonuclease domain | [3] |

Note: Fidelity is often expressed as an error rate, which is the frequency of incorrect nucleotide incorporation. While direct comparative fidelity data for this compound versus dCTP is scarce, the inherent proofreading capability of a polymerase is a major determinant of its fidelity with any nucleotide.[6]

Mandatory Visualization

Signaling Pathway: Gene Silencing by DNA Methylation

DNA methylation is a critical epigenetic mechanism for regulating gene expression. The methylation of cytosine residues, primarily in CpG dinucleotides within promoter regions, is generally associated with transcriptional repression. This process can physically hinder the binding of transcription factors to their recognition sites or recruit methyl-CpG-binding proteins that, in turn, recruit chromatin-modifying enzymes to create a repressive chromatin state.

Caption: DNA methylation-mediated gene silencing pathway.

Experimental Workflow: Steady-State Kinetic Analysis of this compound Incorporation

Determining the kinetic parameters of a DNA polymerase for this compound involves a series of steps, from preparing the necessary reagents to analyzing the experimental data. The following diagram illustrates a typical workflow for a steady-state kinetic assay.

Caption: Workflow for steady-state kinetic analysis.

Experimental Protocols

Primer Extension Assay for this compound Incorporation

This protocol is designed to qualitatively assess the ability of a DNA polymerase to incorporate this compound.[3][8][9][10][11][12][13]

Materials:

-

5'-radiolabeled DNA primer ([γ-³²P]ATP)

-

Unlabeled DNA template

-

DNA Polymerase of interest

-

This compound solution (10 mM)

-

dCTP solution (10 mM)

-

dNTP mix (without dCTP) (10 mM each of dATP, dGTP, dTTP)

-

10x Polymerase Reaction Buffer

-

T4 Polynucleotide Kinase (PNK) and 10x PNK Buffer

-

Quenching solution (e.g., 95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

TBE buffer

-

Phosphorimager and cassettes

Procedure:

-

Primer Labeling:

-

Set up a 20 µL reaction containing: 1 µL of primer (10 µM), 2 µL of 10x PNK buffer, 5 µL of [γ-³²P]ATP, 1 µL of T4 PNK, and 11 µL of nuclease-free water.

-

Incubate at 37°C for 30-60 minutes.

-

Heat-inactivate the enzyme at 65°C for 10 minutes.

-

Purify the labeled primer using a spin column to remove unincorporated nucleotides.

-

-

Primer-Template Annealing:

-

In a PCR tube, mix 1 µL of the labeled primer (e.g., 1 µM), 1.5 µL of the template DNA (1.5 µM), 2 µL of 10x polymerase reaction buffer, and nuclease-free water to a final volume of 18 µL.

-

Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

-

-

Primer Extension Reaction:

-

Prepare two reaction mixes, one with this compound and one with dCTP.

-

To the annealed primer-template, add 1 µL of the dNTP mix (without dCTP) and 1 µL of either this compound or dCTP.

-

Initiate the reaction by adding 1 µL of the DNA polymerase. The final volume is 20 µL.

-

Incubate at the optimal temperature for the polymerase for a defined time (e.g., 10-30 minutes).

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding an equal volume of quenching solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the desired separation is achieved.

-

Expose the gel to a phosphor screen and visualize the bands using a phosphorimager. The presence of a band corresponding to the fully extended product indicates successful incorporation.

-

Steady-State Kinetic Analysis of this compound Incorporation

This protocol allows for the determination of the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the incorporation of this compound by a DNA polymerase.

Materials:

-

Same as for the Primer Extension Assay, with the addition of a range of concentrations of this compound and dCTP.

-

A method for accurate quantification of DNA polymerase concentration.

Procedure:

-

Preparation:

-

Prepare 5'-radiolabeled primer-template DNA as described in the primer extension protocol.

-

Prepare a series of dilutions of this compound and dCTP (e.g., from 0.1 µM to 100 µM).

-

-

Reaction Setup:

-

For each substrate concentration, set up a reaction containing the primer-template DNA (e.g., 100 nM), DNA polymerase (at a concentration significantly lower than the DNA, e.g., 1 nM, to ensure steady-state conditions), and the appropriate reaction buffer.

-

Initiate the reaction by adding the desired concentration of this compound or dCTP.

-

-

Time Course and Quenching:

-

At several time points (e.g., 0.5, 1, 2, 5, and 10 minutes), take aliquots of the reaction and add them to a quenching solution to stop the reaction. It is crucial that the total product formation remains below 20% to stay within the linear range of the assay.

-

-

Analysis and Calculation:

-

Separate the products by denaturing PAGE and quantify the amount of extended primer at each time point for each substrate concentration.

-

Calculate the initial velocity (V₀) of the reaction for each substrate concentration by plotting product concentration versus time and determining the slope of the linear portion.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]).

-

Determine Vmax and Km from the curve fit.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

-

The catalytic efficiency is then calculated as kcat/Km.

-

Conclusion

The ability of DNA polymerases to utilize this compound is a complex interplay of enzyme structure, substrate recognition, and proofreading activity. While high-fidelity polymerases like Q5 appear to incorporate this modified nucleotide with efficiency and accuracy comparable to its natural counterpart, other enzymes such as Taq polymerase may exhibit reduced efficiency. The detailed protocols and workflows provided in this guide offer a framework for researchers to quantitatively assess the performance of their chosen DNA polymerase with this compound, enabling more precise and reliable results in applications ranging from epigenetic studies to the development of novel molecular diagnostics and therapeutics. Further research is warranted to fully elucidate the kinetic parameters of a wider range of DNA polymerases with this compound to expand our understanding and technical capabilities in this critical area of molecular biology.

References

- 1. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]

- 2. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, this compound, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Factors That Determine Selectivity of a High Fidelity DNA Polymerase for Deoxy-, Dideoxy-, and Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA polymerase fidelity: comparing direct competition of right and wrong dNTP substrates with steady state and pre-steady state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Primer extension - Wikipedia [en.wikipedia.org]

- 8. mcb111.org [mcb111.org]

- 9. Kinetics of DNA strand transfer between polymerase and proofreading exonuclease active sites regulates error correction during high-fidelity replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic Insights: How Different DNA Polymerases Achieve Fidelity [synapse.patsnap.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Techniques used to study the DNA polymerase reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to In Vitro DNA Methylation Using 5-methyl-dCTP

Introduction: The Role of DNA Methylation in Epigenetics

DNA methylation is a fundamental epigenetic mechanism involving the addition of a methyl group to a DNA base, which modifies the function of the genes without changing the underlying DNA sequence. In mammals, this process predominantly occurs at the carbon-5 position of the cytosine ring, forming 5-methylcytosine (5mC), primarily within CpG dinucleotides.[1][2] These CpG sites are often clustered in regions called CpG islands, which are frequently located in gene promoters.[2]

The methylation status of these regions plays a critical role in regulating gene expression; typically, methylation of promoter regions is associated with transcriptional repression.[3] This regulation is essential for normal cellular processes such as embryonic development, X-chromosome inactivation, and genomic imprinting.[1][3][4] Aberrant DNA methylation patterns are a hallmark of numerous diseases, including cancer, making the study of this epigenetic mark crucial for diagnostics and therapeutics.[5][6] The ability to generate DNA with a defined methylation status in vitro is therefore an invaluable tool for research and development.

Core Principle: Synthesizing Methylated DNA with this compound

In vitro DNA methylation provides researchers with fully methylated DNA substrates, which are essential for a wide range of applications, from validating methylation detection methods to studying DNA-protein interactions. A straightforward and effective method for generating these substrates is to incorporate the modified nucleotide, 5-methyl-2'-deoxycytidine 5'-triphosphate (this compound), directly into a DNA sequence during enzymatic synthesis.

The most common application of this principle is the polymerase chain reaction (PCR), where standard dCTP is completely replaced by this compound in the reaction mixture.[7][8] As the DNA polymerase amplifies the target sequence, it incorporates 5-methylcytosine instead of cytosine at every available position, resulting in a PCR product where all CpG sites are fully methylated.[9] This method allows for the production of specific methylated DNA sequences of varying lengths, which can then be used as reference standards or experimental substrates.[10][11]

Experimental Protocol: PCR-Based Synthesis of Fully Methylated DNA

This protocol outlines the procedure for generating fully methylated DNA amplicons by substituting dCTP with this compound in a standard PCR workflow.

Materials and Reagents

-

dNTP Mix without dCTP: A mix containing dATP, dGTP, and dTTP.

-

DNA Polymerase: A thermostable polymerase such as Taq or a high-fidelity equivalent.[7][8]

-

PCR Buffer: The appropriate reaction buffer for the chosen polymerase.

-

Template DNA: The DNA sequence to be amplified.

-

Forward and Reverse Primers: Specific to the target DNA sequence.

-

Nuclease-free water.

PCR Reaction Setup

The following table provides a standard reaction setup for a 50 µL PCR. Reagent volumes may need to be optimized based on the polymerase and template used.

| Reagent | Volume (µL) | Final Concentration |

| 2X Reaction Buffer | 25 | 1X |

| dNTP Mix (10 mM each of dATP, dGTP, dTTP) | 5 | 1 mM total (0.25 mM each) |

| This compound (10 mM) | 1.25 | 0.25 mM |

| Forward Primer (10 µM) | Variable | 0.3 to 1.0 µM |

| Reverse Primer (10 µM) | Variable | 0.3 to 1.0 µM |

| Template DNA | Variable | < 200 ng |

| DNA Polymerase (e.g., ZymoTaq™ 5 U/µl) | 0.4 | 2 Units |

| Nuclease-free water | to 50 µL | - |

| (Protocol adapted from Zymo Research and McClelland et al. product information and publications)[7][8][9] |

PCR Cycling Conditions and Optimization

A critical consideration when using this compound is its effect on DNA duplex stability. The presence of 5mC increases the melting temperature (Tm) of DNA, which can impede full denaturation during the PCR cycle.[7][8][13] To overcome this, the denaturation temperature should be increased.

Suggested Cycling Parameters:

-

Initial Denaturation: 95-100°C for 5-10 minutes.

-

Cycling (30-40 cycles):

-

Final Extension: 72°C for 5-10 minutes.

-

Hold: 4°C.

Caption: Workflow for synthesizing methylated DNA using PCR with this compound.

Verification of Methylation Status

After synthesis, it is crucial to verify that the DNA product is fully methylated. The most common and direct method is using methylation-sensitive restriction enzymes.

Protocol: Methylation-Sensitive Restriction Enzyme Digestion

-

Aliquot PCR Product: Divide the purified methylated PCR product into three tubes. As a control, use an unmethylated version of the same PCR product (generated using standard dCTP).

-

Set up Digests:

-

Tube 1 (No Enzyme Control): Add digestion buffer but no enzyme.

-

Tube 2 (Methylation-Sensitive Enzyme): Add a restriction enzyme that is blocked by CpG methylation (e.g., HpaII).

-

Tube 3 (Methylation-Insensitive Isoschizomer): Add an isoschizomer that cuts the same recognition sequence regardless of methylation status (e.g., MspI). This confirms the presence of the cut site.

-

-

Incubate: Incubate all tubes at the enzyme's optimal temperature for 1-2 hours.

-

Analyze by Gel Electrophoresis: Run the digestion products on an agarose gel.

Expected Results

| Sample | Treatment | Expected Outcome on Gel | Interpretation |

| Methylated DNA | No Enzyme | Intact Band | DNA is not degraded. |

| Methylated DNA | HpaII (Sensitive) | Intact Band | Enzyme is blocked; DNA is methylated. |

| Methylated DNA | MspI (Insensitive) | Digested Fragments | Cut site is present; enzyme is active. |

| Unmethylated DNA | HpaII (Sensitive) | Digested Fragments | Enzyme is active; DNA is unmethylated. |

This differential digestion pattern provides strong evidence of the methylation status of the synthesized DNA.[6]

Caption: Verification workflow using methylation-sensitive restriction enzymes.

Applications in Research and Development

DNA fragments synthesized with this compound are versatile tools with numerous applications in epigenetics research and clinical assay development.

-

Quantitative Methylation Controls: They serve as ideal positive controls (100% methylated) for quantitative techniques like MethyLight, quantitative methylation-specific PCR (qMSP), and pyrosequencing.[2][4][5] They are essential for creating standard curves to accurately quantify methylation levels in unknown samples.

-

Protein-DNA Interaction Studies: These substrates are used in electrophoretic mobility shift assays (EMSA) and pull-down assays to study the binding affinity and specificity of methyl-CpG binding proteins (MBDs) and other proteins whose binding is influenced by DNA methylation.[9][10][14]

-

Characterizing Enzyme Activity: Fully methylated DNA is used to test the methylation sensitivity of newly discovered or characterized restriction endonucleases and other DNA-modifying enzymes.[7][8][13]

-

Validating Diagnostic Assays: In the development of epigenetic biomarkers for diseases like cancer, these standards are critical for validating the performance, sensitivity, and specificity of diagnostic assays designed to detect aberrant methylation patterns.

Caption: Applications of DNA methylated in vitro using this compound.

References

- 1. mpapi.bjcancer.org [mpapi.bjcancer.org]

- 2. DNA Methylation Research: An Overview of Method Selection, Technologies, and Research Frameworks - CD Genomics [cd-genomics.com]

- 3. illumina.com [illumina.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative DNA Methylation Analysis: The Promise of High-Throughput Epigenomic Diagnostic Testing in Human Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sg.idtdna.com [sg.idtdna.com]

- 7. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. files.zymoresearch.com [files.zymoresearch.com]

- 10. This compound, Nucleotides for Application in Epigenetics - Jena Bioscience [jenabioscience.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. neb.com [neb.com]

- 13. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]

basic principles of incorporating 5-methyl-dCTP into DNA

An In-depth Technical Guide on the Core Principles of Incorporating 5-Methyl-dCTP into DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methylcytosine (5mC) is a critical epigenetic modification in mammals, playing a pivotal role in regulating gene expression, genomic imprinting, and X-chromosome inactivation.[1][2] The ability to incorporate its corresponding deoxynucleoside triphosphate, this compound, into DNA is fundamental for a wide array of research and diagnostic applications. These applications range from the study of DNA methylation patterns and their role in diseases like cancer to the development of novel therapeutic agents.[3][4] This guide provides a comprehensive overview of the principles and methodologies for incorporating this compound into DNA, focusing on both enzymatic and chemical approaches.

Enzymatic Incorporation of this compound

The most common method for incorporating this compound into DNA is through enzymatic synthesis using DNA polymerases, typically during a polymerase chain reaction (PCR).

Core Principles

DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). This compound serves as an analog of dCTP and can be incorporated into the nascent DNA strand opposite a guanine (G) base in the template.[5] Several DNA polymerases have been shown to accept this compound as a substrate, including Taq polymerase, Vent polymerase, and Q5 DNA polymerase.[5][6][7]

While this compound is an excellent analog of dCTP, its presence can sometimes impede the efficiency of PCR amplification.[6][7] This is attributed to the increased stability of the m5dC:dG base pair, which can make DNA denaturation more difficult.[6][7]

Experimental Protocol: PCR with this compound

This protocol is a general guideline for PCR-based incorporation of this compound. Optimization may be required depending on the template, primers, and DNA polymerase used.

Materials:

-

DNA template

-

Forward and reverse primers

-

DNA polymerase (e.g., Taq, Vent, or a high-fidelity polymerase like Q5)

-

dNTP mix (dATP, dGTP, dTTP)

-

This compound solution[8]

-

PCR buffer

-

Nuclease-free water

Procedure:

-

Reaction Setup: Prepare the PCR reaction mixture on ice. A typical 50 µL reaction is as follows:

| Component | Volume | Final Concentration |

| 10X PCR Buffer | 5 µL | 1X |

| dNTP mix (10 mM each of dATP, dGTP, dTTP) | 1 µL | 200 µM each |

| This compound (10 mM) | 1 µL | 200 µM |

| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |

| DNA Template (10-100 ng/µL) | 1 µL | 10-100 ng |

| DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |

| Nuclease-free water | to 50 µL |

-

PCR Cycling: The following cycling parameters are a starting point and may need to be optimized:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95-100°C | 2-5 min | 1 |

| Denaturation | 95-100°C | 30-60 sec | 25-35 |

| Annealing | 55-65°C | 30-60 sec | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5-10 min | 1 |

| Hold | 4°C | ∞ |

Note on Denaturation Temperature: For templates that are difficult to amplify with this compound, increasing the denaturation temperature to 100°C may be necessary to overcome the increased stability of the methylated DNA.[6][7][9]

Quantitative Data on Enzymatic Incorporation

The efficiency of this compound incorporation can vary between different DNA polymerases.

| DNA Polymerase | Relative Efficiency of this compound Incorporation | Notes |

| Taq Polymerase | Generally efficient, but can be template-dependent.[6][7] | May require optimization of denaturation temperature. |

| Vent Polymerase | Similar to Taq, can be inefficient with some templates.[6][7] | Higher denaturation temperatures may be needed. |

| Q5 DNA Polymerase | Incorporates this compound as efficiently as dCTP.[5][10] | A high-fidelity option suitable for applications requiring low error rates. |

Workflow for Enzymatic Incorporation of this compound

Caption: Workflow for enzymatic incorporation of this compound via PCR.

Chemical Synthesis of 5-Methylcytosine-Containing Oligonucleotides

For applications requiring short, precisely defined DNA sequences with 5-methylcytosine at specific positions, chemical synthesis is the preferred method.

Core Principles

The chemical synthesis of oligonucleotides is typically performed using phosphoramidite chemistry on a solid support.[3] To incorporate 5-methylcytosine, a 5-methyl-dC phosphoramidite building block is used in place of the standard dC phosphoramidite at the desired steps in the synthesis cycle. The synthesis proceeds in the 3' to 5' direction, with each cycle consisting of four main steps: deblocking, coupling, capping, and oxidation.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

This is a generalized protocol for automated solid-phase DNA synthesis.

Materials:

-

DNA synthesizer

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

-

Phosphoramidites (dA, dG, dT, and 5-methyl-dC)

-

Activator solution (e.g., tetrazole)

-

Capping reagents

-

Oxidizing agent (e.g., iodine solution)

-

Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Procedure:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support.

-

Coupling: The next phosphoramidite in the sequence (e.g., 5-methyl-dC phosphoramidite) is activated and coupled to the 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

-

Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

Purification: The final product is purified, typically by HPLC or PAGE, to remove any truncated sequences or other impurities.

Workflow for Chemical Synthesis of 5-Methylcytosine Oligonucleotides

Caption: Workflow for chemical synthesis of 5-methylcytosine oligonucleotides.

Applications in Research and Drug Development

The ability to incorporate this compound into DNA has numerous applications:

-

Epigenetic Studies: Synthesizing methylated DNA allows for the investigation of how DNA methylation affects protein-DNA interactions, chromatin structure, and gene expression.[3][11]

-

Diagnostics: The detection of aberrant DNA methylation patterns is a promising avenue for the development of biomarkers for various diseases, particularly cancer.[4]

-

Drug Development: Methylated DNA can be used to screen for drugs that specifically target methylated sequences or modulate the activity of methyl-binding proteins.

-

Enzyme Specificity Studies: DNA containing 5-methylcytosine is a valuable substrate for studying the methylation sensitivity of restriction enzymes and the specificity of methyl-dependent endonucleases.[6][7]

Emerging Technologies: Enzymatic Sequencing of 5-Methylcytosine

Recent advancements have led to the development of enzymatic methods for sequencing 5-methylcytosine that avoid the harsh chemical treatments of bisulfite sequencing. Methods like EM-seq utilize a series of enzymatic reactions to differentiate between cytosine and 5-methylcytosine.[12][13]

Principle of EM-seq

-

Protection: TET2 enzyme oxidizes 5mC to 5-carboxycytosine (5caC), and a glucosyltransferase protects 5-hydroxymethylcytosine (5hmC).[13]

-

Deamination: An APOBEC deaminase converts unprotected cytosines to uracils.[13]

-

PCR Amplification: During PCR, the uracils are read as thymines, while the protected 5caC and glucosylated 5hmC are read as cytosines. This allows for the direct identification of methylated cytosines.

Logical Relationship in Enzymatic Methylation Sequencing

Caption: Logical relationships in Enzymatic Methylation Sequencing (EM-seq).

Conclusion

The incorporation of this compound into DNA is a cornerstone technique in the field of epigenetics and has broad implications for molecular biology and medicine. Both enzymatic and chemical methods provide powerful tools for synthesizing methylated DNA, each with its own advantages depending on the specific application. As our understanding of the role of DNA methylation in health and disease continues to grow, the ability to accurately and efficiently incorporate this compound will remain an indispensable tool for researchers, scientists, and drug development professionals.

References

- 1. 5-Methylcytosine - Wikipedia [en.wikipedia.org]

- 2. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcp.bmj.com [jcp.bmj.com]

- 5. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, this compound, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PCR with this compound replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.zymoresearch.com [files.zymoresearch.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

The Role of 5-Methyl-dCTP in Gene Expression Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methylation, a fundamental epigenetic modification, plays a critical role in regulating gene expression and is implicated in numerous biological processes, including development, disease, and genome stability. The most prevalent and well-studied DNA methylation mark in mammals is 5-methylcytosine (5mC). The ability to study the precise locations and functional consequences of 5mC is paramount for advancing our understanding of epigenetics and developing novel therapeutic strategies. 5-methyl-2'-deoxycytidine-5'-triphosphate (5-methyl-dCTP) is a crucial tool in this endeavor, serving as a stable analog of deoxycytidine triphosphate (dCTP) that allows for the enzymatic incorporation of 5-methylcytosine into DNA in vitro.

This technical guide provides a comprehensive overview of the applications of this compound in gene expression studies. It delves into the enzymatic incorporation of this modified nucleotide by various DNA polymerases, offers detailed experimental protocols for its use, and illustrates key workflows and concepts through diagrams.

Enzymatic Incorporation of this compound

The successful use of this compound in molecular biology applications hinges on its efficient incorporation into a nascent DNA strand by DNA polymerases. Several studies have demonstrated that various commercially available DNA polymerases can utilize this compound as a substrate, in some cases with efficiency comparable to or even exceeding that of the natural dCTP.

Quantitative Data on Polymerase Efficiency

| DNA Polymerase | Organism/Source | Key Findings | Reference(s) |

| Q5 High-Fidelity DNA Polymerase | Pyrococcus-like | Incorporates this compound as efficiently as dCTP under the same conditions. | [1][2] |

| Klenow Fragment (3'→5' exo-) | Escherichia coli | Incorporates this compound with a much higher efficiency than dCTP and 5-hydroxymethyl-dCTP. | [3] |

| Taq DNA Polymerase | Thermus aquaticus | Can incorporate this compound, but amplification of some templates can be inefficient under standard conditions. Optimization of denaturation temperature or addition of dITP may be required. | [4][5] |

| Vent™ DNA Polymerase | Thermococcus litoralis | Similar to Taq, can incorporate this compound, but may require optimized PCR conditions for efficient amplification of certain templates. | [4][5] |

| Human DNA Polymerase β | Homo sapiens | The catalytic efficiency for dGTP incorporation is not affected when 5-methylcytosine is in the DNA template, suggesting efficient reading of the modification. | [6] |

Note: The efficiency of incorporation can be influenced by the specific sequence context and reaction conditions. It is recommended to optimize conditions for each new template and polymerase combination.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Generation of Fully Methylated DNA via PCR

This protocol describes the synthesis of DNA fragments where all cytosine residues are replaced by 5-methylcytosine. This is invaluable for creating positive controls for methylation-sensitive assays and for studying the binding of proteins to methylated DNA.

Materials:

-

DNA template

-

Forward and reverse primers

-

dNTP mix (dATP, dGTP, dTTP)

-

High-fidelity DNA polymerase suitable for modified bases (e.g., ZymoTaq™ or Q5®)

-

Nuclease-free water

-

Appropriate PCR buffer

Protocol:

-

Reaction Setup: Prepare the following reaction mixture on ice. For a standard 50 µL reaction:

| Component | Volume | Final Concentration |

| 2X Reaction Buffer | 25 µL | 1X |

| 10 mM dATP, dGTP, dTTP mix | 1 µL | 0.2 mM each |

| 10 mM this compound | 1 µL | 0.2 mM |

| 10 µM Forward Primer | 1.5 µL | 0.3 µM |

| 10 µM Reverse Primer | 1.5 µL | 0.3 µM |

| Template DNA | variable | < 250 ng |

| DNA Polymerase (e.g., 5 U/µL) | 0.5 µL | 2.5 U |

| Nuclease-free water | to 50 µL | - |

-

PCR Cycling Conditions:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 5 min | 1 |

| Denaturation | 95°C | 30 sec | 30-35 |

| Annealing | 55-65°C* | 30 sec | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 7 min | 1 |

| Hold | 4°C | ∞ |

-

Optimization for Difficult Templates: If amplification is inefficient, consider the following modifications[4][5]:

-

Increase Denaturation Temperature: Use a denaturation temperature of 100°C to overcome the increased stability of m5dC:dG base pairs.

-

Add dITP: Incorporate dITP into the reaction mix to destabilize the m5dC:dG pairs.

-

-

Verification: Analyze the PCR product on an agarose gel. Purify the amplified DNA using a standard PCR purification kit. The purity and concentration should be determined by spectrophotometry.

Methylated DNA Immunoprecipitation (MeDIP-seq) using Enzymatically Methylated DNA Control

This protocol outlines the use of DNA generated with this compound as a positive control in a MeDIP-seq experiment to validate the efficiency of the immunoprecipitation step.

Materials:

-

Sheared genomic DNA (experimental sample)

-

Enzymatically methylated DNA (positive control, from Protocol 1)

-

Unmethylated DNA (negative control, e.g., from a whole-genome amplification kit)

-

Anti-5-methylcytosine (5mC) antibody

-

Protein A/G magnetic beads

-

IP buffer, wash buffers, and elution buffer

-

DNA purification reagents

Protocol:

-

DNA Fragmentation: Shear the experimental genomic DNA to an average size of 200-800 bp using sonication.

-

DNA Denaturation: Denature the sheared experimental DNA and the control DNAs by heating at 95°C for 10 minutes, followed by immediate cooling on ice.

-

Immunoprecipitation: a. To separate tubes for the experimental sample, positive control, and negative control, add the denatured DNA. b. Add IP buffer and the anti-5mC antibody to each tube. c. Incubate overnight at 4°C with gentle rotation. d. Add pre-washed Protein A/G magnetic beads to each tube and incubate for 2 hours at 4°C with rotation. e. Pellet the beads using a magnetic stand and discard the supernatant. f. Wash the beads multiple times with wash buffers of increasing stringency to remove non-specifically bound DNA.

-

Elution and DNA Purification: a. Elute the immunoprecipitated DNA from the antibody-bead complexes using an elution buffer. b. Treat with Proteinase K to digest the antibody. c. Purify the eluted DNA using phenol-chloroform extraction followed by ethanol precipitation or a suitable DNA purification kit.

-

Analysis: a. Quantify the amount of immunoprecipitated DNA. A successful MeDIP will show significant enrichment of the positive control DNA and minimal recovery of the negative control DNA. b. The enriched DNA from the experimental sample is then used for library preparation and next-generation sequencing.

In Vivo Gene Expression Analysis via Electroporation of this compound (Representative Protocol)

Directly introducing this compound into cells can lead to its incorporation into genomic DNA during replication, potentially altering methylation patterns and gene expression. The following is a general electroporation protocol for mammalian cells that can be adapted for this purpose. Note: This is a representative protocol and must be optimized for the specific cell type and experimental goals.

Materials:

-

Mammalian cells in logarithmic growth phase

-

This compound solution (sterile, high purity)

-

Electroporation buffer (e.g., Opti-MEM™ or a commercial electroporation solution)

-

Electroporation cuvettes (e.g., 0.4 cm gap)

-

Electroporator

-

Complete cell culture medium

Protocol:

-

Cell Preparation: a. Culture cells to approximately 80% confluency. b. Harvest the cells by trypsinization and wash with ice-cold, sterile PBS. c. Resuspend the cells in cold electroporation buffer at a concentration of 1 x 10⁷ cells/mL.

-

Electroporation: a. Add this compound to the cell suspension to a final concentration that needs to be empirically determined (e.g., 10-100 µM). b. Transfer the cell/5-methyl-dCTP mixture to a pre-chilled electroporation cuvette. c. Electroporate the cells using optimized parameters for the specific cell line. A starting point could be a square wave pulse of 250V for 10 ms. d. Immediately after the pulse, allow the cells to recover on ice for 10-15 minutes.

-

Cell Culture and Analysis: a. Gently transfer the electroporated cells to a culture dish containing pre-warmed complete medium. b. Culture the cells for a desired period (e.g., 24-72 hours) to allow for DNA replication and potential incorporation of this compound. c. Harvest the cells and extract genomic DNA and/or RNA.

-

Downstream Analysis: a. DNA Methylation Analysis: Perform bisulfite sequencing or MeDIP-qPCR on specific gene promoters to assess changes in methylation patterns. b. Gene Expression Analysis: Use RT-qPCR or RNA-seq to quantify changes in the expression of target genes.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound in gene expression studies.

Caption: Workflow for generating fully methylated DNA using PCR with this compound.

Caption: Workflow for Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq).

Caption: Impact of DNA methylation at promoter regions on gene expression.

Conclusion

This compound is an indispensable reagent for the study of DNA methylation and its role in gene expression. Its ability to be enzymatically incorporated into DNA allows for the creation of essential controls and substrates for a variety of in vitro and potentially in vivo applications. By providing researchers with the tools to synthesize methylated DNA, this compound facilitates a deeper understanding of the epigenetic landscape and its influence on cellular function and disease. As technologies for studying the epigenome continue to advance, the applications of this compound are likely to expand, further cementing its importance in the field of molecular biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, this compound, and 5-Hydroxymethyl-dCTP | MDPI [mdpi.com]

- 3. 5-Methyldeoxycytidine enhances the substrate activity of DNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. PCR with this compound replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular basis for the faithful replication of 5-methylcytosine and its oxidized forms by DNA polymerase β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, Nucleotides for Application in Epigenetics - Jena Bioscience [jenabioscience.com]

- 8. files.zymoresearch.com [files.zymoresearch.com]

Navigating the Stability of 5-methyl-dCTP in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of 5-methyl-2'-deoxycytidine 5'-triphosphate (5-methyl-dCTP) in aqueous solutions. Understanding the factors that influence the integrity of this critical reagent is paramount for reproducible and accurate results in a variety of molecular biology applications, including PCR, DNA sequencing, and epigenetic studies. This document outlines the principal degradation pathways, provides quantitative stability data, details recommended handling and storage procedures, and presents an experimental protocol for assessing stability.

Introduction to this compound

This compound is a modified deoxyribonucleoside triphosphate that serves as a substrate for DNA polymerases. It is the direct precursor for the enzymatic incorporation of 5-methylcytosine (5mC) into DNA, a key epigenetic modification involved in the regulation of gene expression, genomic imprinting, and the maintenance of genome stability.[1] The purity and concentration of this compound solutions are critical, as degradation can lead to the accumulation of inhibitors or byproducts that may compromise experimental outcomes.

The primary degradation pathway for any deoxynucleoside triphosphate (dNTP), including this compound, is the hydrolysis of the phosphoanhydride bonds of the triphosphate chain.[2] This process sequentially yields the corresponding diphosphate (5-methyl-dCDP), monophosphate (5-methyl-dCMP), and ultimately the deoxynucleoside (5-methyl-dC), rendering the molecule incapable of being incorporated by DNA polymerases.

Factors Affecting Stability in Solution

The stability of this compound in an aqueous environment is primarily influenced by three factors: pH, temperature, and the presence of enzymes.

pH

The pH of the solution is a critical determinant of dNTP stability. The triphosphate chain is susceptible to acid-catalyzed hydrolysis. Commercially available dNTP solutions are typically buffered to a pH of 7.5.[3][4] However, research indicates that a slightly alkaline pH, in the range of 8.0 to 10.0, significantly enhances the stability of dNTP solutions by reducing the rate of hydrolysis.[5] Conversely, acidic conditions will accelerate the degradation of this compound to its diphosphate and monophosphate forms.

Temperature

As with most chemical reactions, the rate of this compound hydrolysis is highly dependent on temperature. Elevated temperatures, even those experienced during routine benchtop use, can contribute to degradation over time. Long-term storage at low temperatures is essential to preserve the integrity of the solution. Repeated freeze-thaw cycles are also detrimental and can accelerate the breakdown of the triphosphate.[2][6] It is therefore recommended to aliquot stock solutions into smaller, single-use volumes. While some suppliers state that short-term exposure (up to one week) to ambient temperature is possible, for optimal performance, continuous cold storage is crucial.[3][4]

Enzymatic Degradation

Biological contamination of this compound solutions with nucleotidases or phosphatases can lead to rapid enzymatic degradation. In a cellular context, enzymes such as SAMHD1 and dCTP pyrophosphatase 1 act as dNTP triphosphohydrolases, regulating cellular dNTP pools by hydrolyzing dNTPs.[7] While some enzymes that degrade dCTP, such as Dcd:dut, have been shown not to act on this compound, it is crucial to maintain sterile conditions when handling these solutions to prevent microbial contamination and the introduction of degradative enzymes.[8]

Quantitative Stability Data

Table 1: Estimated Stability of dNTPs at Various Temperatures (pH 7.5)

| Temperature | Time | Estimated Triphosphate Content Decrease |

|---|---|---|

| 35°C | 10 days | ~2-3%[5] |

| Room Temperature (~20-25°C) | 6 weeks | ~1%[5] |

| -20°C | 12 months | Guaranteed by most suppliers[3][6] |

Table 2: Effect of pH on dNTP Stability at 20°C over 204 Days

| dNTP | pH 7.5 (% Decrease) | pH 8.3 (% Decrease) |

|---|---|---|

| dATP | ~7.6%[5] | ~6.3%[5] |

| dGTP | ~6.8%[5] | ~5.2%[5] |

Note: The data in these tables are derived from studies on canonical dNTPs and should be considered an approximation for the stability of this compound.

Recommended Storage and Handling

To maximize the shelf-life and performance of this compound solutions, the following procedures are recommended:

-

Long-term Storage: Store at -80°C for periods longer than one year.[6]

-

Short-term Storage: For routine use, store at -20°C for up to 12 months.[3][6]

-

Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to minimize the number of times the main stock is frozen and thawed.[2][6]

-

Maintain pH: Ensure the solution is maintained at a pH between 7.5 and 8.2 for optimal stability.

-

Sterile Handling: Use sterile pipette tips and tubes to prevent microbial and enzymatic contamination.

-

Work on Ice: When in use, keep the this compound solution on ice to minimize degradation.

Experimental Protocols

Assessing this compound Stability by Ion-Pair Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying this compound and its hydrolysis products (5-methyl-dCDP, 5-methyl-dCMP, and 5-methyl-dC). This protocol outlines a general method for stability analysis.

Objective: To quantify the percentage of this compound remaining in a solution after incubation under specific conditions (e.g., varying temperature or pH).

Materials:

-

This compound solution

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm particle size)

-

Mobile Phase A: 0.1 M Potassium dihydrogen phosphate (KH₂PO₄), pH 6.0

-